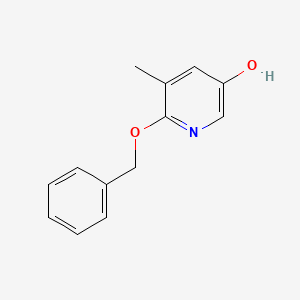

6-(Benzyloxy)-5-methylpyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)8-14-13(10)16-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYIIEZESAGNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy 5 Methylpyridin 3 Ol and Its Congeners

Established Synthetic Routes to the Pyridine (B92270) Core

The formation of the central pyridine ring is the foundational step in the synthesis of 6-(benzyloxy)-5-methylpyridin-3-ol. Various methods have been developed for constructing substituted pyridines, often involving condensation or cycloaddition reactions. nih.gov

Ring-Forming Reactions for 5-Methylpyridin-3-OL Derivatives

The synthesis of the 5-methylpyridin-3-ol core can be achieved through several established ring-forming reactions. These methods often involve the condensation of smaller, readily available starting materials. A common approach is the use of cascade reactions which can involve a copper-catalyzed cross-coupling, followed by electrocyclization and oxidation to yield the desired substituted pyridine. nih.gov Other methods include ring-closing olefin metathesis/elimination and RCM/oxidation/deprotection of nitrogen-containing dienes to form substituted 3-hydroxypyridines. organic-chemistry.org

| Reaction Type | Key Features | Starting Materials |

| Cascade Reaction | Employs a novel N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids. nih.gov | Alkenylboronic acids, α, β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov |

| Ring-Closing Metathesis | Involves RCM/elimination or RCM/oxidation/deprotection sequences. organic-chemistry.org | Nitrogen-containing dienes. organic-chemistry.org |

| One-Pot Synthesis | Utilizes a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions. organic-chemistry.org | Aldehydes, phosphorus ylides, propargyl azide. organic-chemistry.org |

Strategic Introduction of Substituents Prior to Pyridine Formation

An alternative and often more efficient strategy involves incorporating the required methyl and hydroxyl (or a precursor) groups onto the acyclic precursors before the ring-forming cyclization step. This approach allows for greater control over the final substitution pattern of the pyridine ring. For instance, α,β-unsaturated ketoximes and alkenylboronic acids with the desired substituents can be used in copper-catalyzed cascade reactions to produce highly substituted pyridines. nih.gov This pre-functionalization strategy is advantageous as it can avoid potential issues with regioselectivity that may arise when attempting to introduce substituents onto a pre-formed pyridine ring.

Installation of the Benzyloxy Moiety

With the 5-methylpyridin-3-ol core in hand, the next critical step is the introduction of the benzyloxy group at the 6-position. This is typically achieved through O-benzylation of a suitable pyridin-3-ol precursor.

O-Benzylation Techniques on Pyridin-3-OL Precursors

The most direct method for installing the benzyloxy group is the O-benzylation of a 6-halo-5-methylpyridin-3-ol or a related precursor. This reaction is a classic example of a Williamson ether synthesis, where the alkoxide generated from the pyridin-3-ol acts as a nucleophile, displacing a halide from benzyl (B1604629) bromide or a related benzylating agent. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene (B28343).

A related approach involves the direct benzylation of 3-hydroxypyridine (B118123) with benzyl chloride or bromide. vulcanchem.com Optimized conditions for this reaction often involve dissolving 3-hydroxypyridine in toluene with potassium carbonate and adding benzyl chloride dropwise at elevated temperatures. vulcanchem.com

Palladium-Catalyzed Coupling Approaches for Benzyloxy Group Introduction

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds. While less common for the direct introduction of a benzyloxy group, palladium catalysis can be employed to form the aryl-oxygen bond. For instance, a palladium-catalyzed coupling reaction between a 6-halopyridin-3-ol and benzyl alcohol could potentially be used.

More established is the use of palladium catalysis for the benzylation of pyridine N-oxides. A palladium-catalyzed cross-dehydrogenative coupling (CDC) reaction of pyridine N-oxides with toluenes has been developed to produce 2-benzylpyridines directly. acs.org Furthermore, palladium-catalyzed C-N cross-coupling reactions are well-established, and similar principles could be adapted for C-O bond formation. nih.gov The choice of ligand is crucial in these reactions, with biaryl monophosphines showing wide utility. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Pd(II) complexes with pyridine ligands | Suzuki-Miyaura and Heck reactions | Catalytic activity is influenced by the electronic nature of substituents on the pyridine ligand. acs.org |

| PdCl2(dppf)·CH2Cl2 | Suzuki-Miyaura Reaction | Used for the coupling of potassium (hetero)aryltrifluoroborates with benzyl halides. thieme-connect.de |

| Palladium(II) trifluoroacetate/tricyclohexylphosphine | Negishi Coupling | Effective for the reaction of organozinc reagents with aryl halides. thieme-connect.de |

Functional Group Interconversions on this compound

Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions. ub.eduimperial.ac.uk These reactions allow for the synthesis of a wider range of derivatives with potentially different biological activities. For example, the hydroxyl group at the 3-position can be a handle for further functionalization.

Common functional group interconversions include:

Esterification: The hydroxyl group can be acylated to form esters.

Etherification: Further etherification of the hydroxyl group is possible.

Halogenation: The hydroxyl group can be converted to a halide, which can then participate in various coupling reactions.

Oxidation: If the pyridine ring is activated, for example as a pyridine-N-oxide, further oxidation reactions can be performed. gcwgandhinagar.com

These transformations are standard in organic synthesis and can be achieved using a variety of well-established reagents and conditions. vanderbilt.eduorganic-chemistry.org

Selective Oxidation and Reduction Strategies

The introduction of the hydroxyl group at the 3-position and the benzyloxy group at the 6-position of the pyridine ring can be achieved through carefully controlled oxidation and reduction reactions.

One potential strategy involves the selective oxidation of a suitable precursor. For instance, the hydroxylation of a pyridine ring at the C-3 position is a challenging but desirable transformation. researchgate.net Recent advancements have demonstrated formal C-3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides, offering a metal-free approach. researchgate.net Another biocatalytic approach involves the use of whole cells of microorganisms, such as Burkholderia sp. MAK1, which have been shown to be efficient biocatalysts for the regioselective hydroxylation of various pyridin-2-amines and pyridin-2-ones at the 5-position, which after further functional group manipulations could potentially lead to the desired 3-ol. nih.gov

Reduction strategies are also crucial. For example, the reduction of a nitro group to an amine, which can then be converted to a hydroxyl group via diazotization, is a common tactic in aromatic chemistry. The reduction of a nitropyrimidine intermediate using reagents like stannous chloride or catalytic hydrogenation with palladium on carbon (Pd/C) are established methods, though large-scale applications of Pd/C with hydrazine (B178648) hydrate (B1144303) can pose safety concerns. google.com

A plausible synthetic sequence could start from a substituted nitropyridine. For example, a 2-chloro-5-nitro-3-methylpyridine could be subjected to nucleophilic substitution with benzyl alcohol to introduce the benzyloxy group, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the 3-hydroxyl group.

Nucleophilic and Electrophilic Substitutions on the Pyridine Ring

Nucleophilic and electrophilic substitution reactions are fundamental to the synthesis and functionalization of the pyridine ring in this compound and its congeners.

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. This reactivity is enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com For instance, a chlorine atom at the 6-position of the pyridine ring can be displaced by a benzyloxide nucleophile. The synthesis of 6-chloro-5-(hydroxymethyl)pyridin-3-ol (B11810678) often involves the chlorination of a hydroxymethylpyridine precursor. smolecule.com This chloro-substituted intermediate can then undergo nucleophilic substitution with benzyl alcohol in the presence of a base to yield the desired benzyloxy derivative. The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates the site-selective nature of nucleophilic substitution on the pyridine ring, where reaction conditions determine the position of attack. rsc.org

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic attack on the pyridine ring is generally less facile due to its electron-deficient nature and occurs preferentially at the 3- and 5-positions. youtube.comquora.com The presence of activating groups, such as a hydroxyl or alkoxy group, can facilitate electrophilic substitution. For the synthesis of this compound, electrophilic substitution could be employed to introduce the methyl group at the 5-position of a pre-existing 6-benzyloxypyridin-3-ol scaffold, although this might lead to isomeric mixtures.

A general synthetic route could involve the initial synthesis of a substituted pyridine, such as 2-chloro-6-methyl-3-nitropyridine, followed by a series of nucleophilic substitutions and functional group transformations to arrive at the final product. nih.gov

Stereoselective Synthesis and Chiral Analogues of Benzyloxypyridinols

The development of stereoselective methods for the synthesis of chiral analogues of benzyloxypyridinols is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. rroij.com

Several strategies can be employed to achieve enantioselectivity. One approach involves the use of chiral catalysts in key bond-forming reactions. For example, N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has been shown to produce chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.orgbohrium.com Similarly, asymmetric cross-coupling reactions, such as the Ni/photoredox dual-catalyzed reaction of α-N-heterocyclic trifluoroborates with aryl bromides using chiral bi-oxazoline (BiOX) ligands, provide access to chiral N-benzylic heterocycles. nih.gov

Another strategy is the use of biocatalysis. Enzymes such as phenylalanine ammonia-lyases (PALs) have been used for the biocatalytic hydroamination of pyridylacrylic acids to produce enantiomerically pure ring-substituted L-pyridylalanines. researchgate.net Whole-cell biocatalysts can also be employed for the stereoselective hydroxylation of pyridine derivatives. ukri.org

For the synthesis of a specific enantiomer of a chiral analogue of this compound, one could envision a synthetic route starting from a chiral precursor or employing a chiral catalyst in a key step. For instance, an asymmetric reduction of a ketone precursor could establish the desired stereocenter.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact and enhance sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various substituted pyridines has been successfully achieved using microwave-assisted one-pot multicomponent reactions. chemicalbook.combeilstein-journals.org For example, a microwave-assisted solid-phase synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones demonstrated a dramatic reduction in reaction time from days to minutes. nih.gov Similarly, the cycloaddition of acetylenes to tetrazines to form pyridazines is significantly accelerated under microwave conditions. nih.gov The application of microwave-assisted synthesis to the preparation of this compound could offer a more efficient and environmentally friendly alternative to traditional methods.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. ukri.org Biocatalytic methods are being developed for the synthesis of substituted pyridines from renewable sources. ukri.org For instance, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 provides a green route to hydroxylated pyridines. nih.gov This approach avoids the use of harsh reagents and can be performed under mild conditions.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. The development of MCRs for the synthesis of substituted pyridines is an active area of research. nih.gov A three-component synthesis of polysubstituted pyridines based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence has been reported, offering a practical and modular approach. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable and efficient.

Chemical Reactivity and Transformation Studies of 6 Benzyloxy 5 Methylpyridin 3 Ol

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C3 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including etherification and esterification. Additionally, the benzyloxy group at the C6 position serves as a protective group, the cleavage of which is a critical step in many synthetic pathways.

Etherification and Esterification Reactions

The hydroxyl group of 6-(Benzyloxy)-5-methylpyridin-3-ol can readily undergo etherification and esterification reactions, common transformations for phenolic compounds.

Etherification: In a typical etherification reaction, the hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide or another electrophilic alkylating agent to form an ether. While specific studies on this compound are not extensively documented in publicly available literature, general principles of pyridinol etherification suggest that common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) would be effective.

Esterification: The hydroxyl group can also be converted into an ester. This can be achieved through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. Alternatively, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, could be employed, although the conditions might be harsh for the benzyloxy protecting group.

A representative table of potential etherification and esterification reactions is presented below, based on general chemical principles for similar substrates.

| Reaction Type | Reagent | Catalyst/Base | Potential Product |

| Etherification | Methyl iodide | Sodium hydride | 6-(Benzyloxy)-3-methoxy-5-methylpyridine |

| Etherification | Ethyl bromide | Potassium carbonate | 3-Ethoxy-6-(benzyloxy)-5-methylpyridine |

| Esterification | Acetyl chloride | Pyridine | 6-(Benzyloxy)-5-methylpyridin-3-yl acetate |

| Esterification | Benzoic anhydride | Triethylamine | 6-(Benzyloxy)-5-methylpyridin-3-yl benzoate |

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for hydroxyl functions due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions. The removal of the benzyl (B1604629) group from this compound would yield 5-methylpyridine-3,6-diol, a potentially valuable synthetic intermediate.

The most common method for debenzylation is catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient.

Alternative methods for benzyl ether cleavage include treatment with strong acids like HBr or BBr3, or using dissolving metal reductions (e.g., Na/NH3). However, these methods are often less chemoselective and might affect other functional groups in the molecule.

| Deprotection Method | Reagent | Conditions | Product |

| Catalytic Hydrogenation | H2, Pd/C | Methanol, Room Temperature | 5-methylpyridine-3,6-diol |

| Acid-mediated Cleavage | HBr | Acetic acid, Heat | 5-methylpyridine-3,6-diol |

| Lewis Acid Cleavage | BBr3 | Dichloromethane, -78 °C to RT | 5-methylpyridine-3,6-diol |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

N-Alkylation and N-Oxidation Chemistry

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. The reactivity of the nitrogen is influenced by the electronic effects of the substituents on the ring. The electron-donating methyl group and the electron-donating effect of the benzyloxy group (through resonance) would likely enhance the nucleophilicity of the nitrogen, facilitating alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further synthetic transformations.

| Reaction Type | Reagent | Solvent | Potential Product |

| N-Alkylation | Methyl iodide | Acetonitrile | 6-(Benzyloxy)-3-hydroxy-5-methyl-1-methylpyridinium iodide |

| N-Oxidation | m-CPBA | Dichloromethane | This compound 1-oxide |

Coordination Chemistry with Metal Centers

The pyridine nitrogen atom can act as a ligand, coordinating to a variety of metal centers to form coordination complexes. The nature of the substituents on the pyridine ring can influence the coordination properties. The presence of the hydroxyl and benzyloxy groups could also potentially lead to the formation of chelate complexes, where the metal ion is bound to both the nitrogen and the oxygen of the deprotonated hydroxyl group. While no specific coordination complexes of this compound are reported in the literature, it is anticipated to form stable complexes with transition metals such as copper, nickel, and palladium.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating effects of the hydroxyl, benzyloxy, and methyl groups on the ring in this compound would be expected to facilitate such reactions.

The directing effects of the substituents are crucial in determining the position of electrophilic attack. The hydroxyl group is a strong activating group and an ortho-, para-director. The benzyloxy group is also activating and ortho-, para-directing. The methyl group is a weak activating group and an ortho-, para-director. In this molecule, the C2 and C4 positions are the most likely sites for electrophilic substitution. The interplay of the directing effects of the three substituents would determine the final regioselectivity. For instance, nitration or halogenation would likely occur at the C2 or C4 position.

| Reaction Type | Reagent | Conditions | Potential Product(s) |

| Nitration | HNO3/H2SO4 | 0 °C | 6-(Benzyloxy)-5-methyl-2-nitropyridin-3-ol and/or 6-(Benzyloxy)-5-methyl-4-nitropyridin-3-ol |

| Bromination | Br2 | Acetic acid | 2-Bromo-6-(benzyloxy)-5-methylpyridin-3-ol and/or 4-Bromo-6-(benzyloxy)-5-methylpyridin-3-ol |

It is important to note that while the general reactivity patterns described above are based on established chemical principles, the specific outcomes of these reactions with this compound would need to be confirmed through experimental investigation. The lack of specific literature data for this compound highlights an opportunity for future research to fully elucidate its chemical behavior and synthetic potential.

Nucleophilic Aromatic Substitution at C-6 and Other Positions

The pyridine ring is generally considered electron-deficient, and this character is enhanced by protonation or by the presence of electron-withdrawing groups, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on the pyridine nucleus typically occurs at the C-2, C-4, and C-6 positions, as these are activated by the ring nitrogen. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the substitution.

For this compound, the benzyloxy group at the C-6 position is a potential leaving group. However, the electron-donating nature of the alkoxy group generally disfavors nucleophilic attack at this position unless the ring is sufficiently activated by other means. The hydroxyl group at C-3 and the methyl group at C-5 are electron-donating, which further deactivates the ring towards traditional SNAr reactions.

Despite this, under forcing conditions or with highly reactive nucleophiles, substitution of the benzyloxy group may be achievable. The reactivity can be enhanced by protonation of the ring nitrogen under acidic conditions, which increases the electrophilicity of the pyridine ring.

A more plausible scenario for nucleophilic substitution involves the transformation of the hydroxyl group at C-3 into a better leaving group, such as a triflate (OTf). The resulting aryl triflate can then undergo palladium-catalyzed cross-coupling reactions with a wide range of nucleophiles. nsf.gov This two-step sequence allows for the introduction of various functional groups at the C-3 position.

While direct nucleophilic substitution at other positions (C-2, C-4) is less likely due to the lack of a suitable leaving group, the electronic influence of the existing substituents would direct potential attacks. The C-2 and C-4 positions are electronically activated by the ring nitrogen.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Substituted Pyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxypyridine | High | [General Knowledge] |

| 4-Chloropyridine | Ammonia | Ethanol, sealed tube, 150 °C | 4-Aminopyridine | Good | [General Knowledge] |

| 2,4-Dinitrophenyl ether | Piperidine | Ethanol, room temp. | N-(2,4-Dinitrophenyl)piperidine | >95 | [General Knowledge] |

| 3-Hydroxypyridine (B118123) | N/A (Triflation) | Tf₂O, pyridine | Pyridin-3-yl trifluoromethanesulfonate | High | nsf.gov |

| Pyridin-3-yl trifluoromethanesulfonate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux | 3-Phenylpyridine | 85 | nsf.gov |

This table presents examples of nucleophilic substitution on pyridine derivatives to illustrate the general principles. Specific data for this compound is not available.

Radical Reactions and Single-Electron Transfer Processes

The pyridine ring can also participate in radical reactions, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heteroaromatic compound. The reaction is highly regioselective, with attack typically occurring at the C-2 and C-4 positions, which are the most electron-deficient centers in the pyridinium ion.

For this compound, a Minisci-type reaction would be expected to proceed after protonation of the pyridine nitrogen. The regioselectivity of the radical attack would be influenced by the steric and electronic effects of the substituents. The bulky benzyloxy group at C-6 might sterically hinder attack at the C-2 position to some extent, potentially favoring attack at the C-4 position. The electron-donating hydroxyl and methyl groups would also modulate the electron density of the ring, but the overriding directing effect in the Minisci reaction is typically the protonated nitrogen.

The generation of the requisite radical species can be achieved from various precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl iodides, or alcohols.

Single-electron transfer (SET) processes can also initiate radical reactions. The benzyloxy group itself could potentially be involved in photochemical reactions. Aromatic ethers can undergo photochemical cleavage of the C-O bond, although this is less common than reactions involving other functional groups. More likely, the pyridine ring system can act as an acceptor in SET processes, particularly when activated. For instance, N-alkoxypyridinium salts are known to be excellent radical traps. nsf.gov While this compound is not a pre-formed pyridinium salt, its nitrogen atom can be quaternized to enhance its reactivity in radical reactions.

Table 2: Examples of Radical Reactions on Pyridine Derivatives

| Pyridine Substrate | Radical Source | Reaction Type | Product(s) | Observations | Reference |

| Pyridine | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | Minisci Alkylation | 2-tert-Butylpyridine | Good yield, selective for C-2 | wikipedia.org |

| Lepidine | t-BuOOH, FeSO₄ | Minisci Alkylation | 2-tert-Butyllepidine | High selectivity for C-2 | [General Knowledge] |

| 4-Cyanopyridine | Adamantyl iodide, (PhCOO)₂ | Radical Alkylation | 2-(1-Adamantyl)-4-cyanopyridine | Good yield | [General Knowledge] |

| N-Methoxylepidinium salt | Alkyl radical from alkene + catecholborane | Radical Addition | Alkylated lepidine | High reactivity of the pyridinium salt | nsf.gov |

This table provides illustrative examples of radical reactions on pyridines. Specific experimental data for this compound is not available in the reviewed literature.

Mechanistic Investigations into Transformations of 6 Benzyloxy 5 Methylpyridin 3 Ol

Elucidation of Reaction Pathways for Functional Group Interconversions

The study of reaction pathways for a molecule like 6-(benzyloxy)-5-methylpyridin-3-ol would focus on the transformation of its key functional groups: the benzyloxy ether, the hydroxyl group, and the pyridine (B92270) ring itself. Understanding these pathways is crucial for its potential application in synthesis and medicinal chemistry.

The benzyloxy group can be cleaved under various conditions to yield the corresponding pyridinol. A common method is catalytic hydrogenation, which proceeds via a benzyl-oxygen bond cleavage. Alternatively, strong acids can be used to protonate the ether oxygen, followed by nucleophilic attack.

The hydroxyl group at the 3-position can undergo several transformations. Esterification or etherification are common reactions to protect or modify this group. Oxidation of the hydroxyl group could lead to the corresponding pyridinone, a class of compounds with significant biological activity. nih.gov

The pyridine ring itself can undergo electrophilic or nucleophilic substitution, although the electron-donating nature of the hydroxyl and benzyloxy groups and the electron-withdrawing nature of the ring nitrogen complicate the regioselectivity. wikipedia.org Protonation of the ring nitrogen can activate the ring towards nucleophilic attack. wikipedia.org

Hypothetical Reaction Pathways:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | H₂, Pd/C, Ethanol | 5-Methylpyridine-3,6-diol | Hydrogenolysis |

| This compound | Acetic Anhydride (B1165640), Pyridine | 6-(Benzyloxy)-5-methylpyridin-3-yl acetate | Esterification |

| This compound | Dess-Martin Periodinane, CH₂Cl₂ | 6-(Benzyloxy)-5-methyl-1H-pyridin-3(2H)-one | Oxidation |

| This compound | HNO₃, H₂SO₄ | 6-(Benzyloxy)-5-methyl-2-nitropyridin-3-ol | Electrophilic Nitration |

Kinetic Studies of Key Reactions

Kinetic studies are essential for understanding the rate and mechanism of a chemical reaction. For a compound like this compound, kinetic analysis of its transformations would provide valuable insights into the reaction mechanism, such as the order of the reaction, the rate-determining step, and the effect of substituents on the reaction rate. nih.gov

For instance, the rate of a reaction can be monitored using techniques like UV-Vis spectroscopy or HPLC by following the disappearance of the reactant or the appearance of the product over time. cdnsciencepub.com By varying the concentration of reactants and catalysts, the rate law and rate constants can be determined.

A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of a series of related catalysts (e.g., different substituted pyridines in a pyridinolysis reaction), can reveal information about the transition state. nih.gov

Hypothetical Kinetic Data for the Hydrolysis of a Derivative:

| Entry | Substituent (X) on Nucleophile | k (s⁻¹) |

| 1 | 4-Methoxy | 2.5 x 10⁻³ |

| 2 | 4-Methyl | 1.8 x 10⁻³ |

| 3 | H | 1.0 x 10⁻³ |

| 4 | 4-Chloro | 5.2 x 10⁻⁴ |

| 5 | 4-Nitro | 1.1 x 10⁻⁴ |

This hypothetical data illustrates a typical trend where more electron-donating substituents on a nucleophile increase the reaction rate.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. chemrxiv.orgresearchgate.netnih.govchemrxiv.org In the context of this compound transformations, isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) could be strategically incorporated. nih.gov

For example, to confirm the mechanism of a rearrangement reaction, a specific carbon atom in the pyridine ring could be labeled with ¹³C. The position of the label in the product, determined by NMR spectroscopy or mass spectrometry, would confirm or refute the proposed atom migration.

Similarly, in reactions involving the pyridine nitrogen, such as a Zincke reaction for nitrogen isotope exchange, labeling with ¹⁵N would be definitive. chemrxiv.orgresearchgate.netnih.govchemrxiv.org Deuterium labeling can be used to probe the involvement of C-H bond cleavage in the rate-determining step of a reaction through the kinetic isotope effect.

Hypothetical Isotopic Labeling Study:

| Experiment | Labeled Reactant | Proposed Transformation | Expected Labeled Product | Analytical Technique |

| 1 | 6-(Benzyloxy)-5-(¹³CH₃)-pyridin-3-ol | Ring Expansion | 7-(Benzyloxy)-6-(¹³CH₃)-azepin-4-ol | ¹³C NMR Spectroscopy |

| 2 | This compound-¹⁵N | Zincke Reaction | This compound-¹⁵N | ¹⁵N NMR Spectroscopy |

| 3 | 6-(Benzyloxy)-5-methylpyridin-3-d-ol | Oxidation | 6-(Benzyloxy)-5-methyl-1H-pyridin-3(2H)-one | Kinetic Isotope Effect Study |

Transition State Analysis in this compound Transformations

Transition state analysis, typically performed using computational chemistry methods, provides a theoretical model of the highest energy point along a reaction coordinate. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism, predict reaction rates, and explain selectivity.

For a transformation of this compound, computational methods like Density Functional Theory (DFT) would be employed to model the potential energy surface of the reaction. The located transition state structure would be characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with experimental kinetic data. Furthermore, analysis of the transition state geometry can reveal key bond-forming and bond-breaking events.

Hypothetical Transition State Data for a Reaction Step:

| Computational Method | Basis Set | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| B3LYP | 6-31G(d) | -850.12345 | -850.08765 | 22.5 | -350.4i |

| M06-2X | def2-TZVP | -850.45678 | -850.41234 | 27.9 | -375.1i |

This hypothetical data illustrates the type of information obtained from computational transition state analysis.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-(Benzyloxy)-5-methylpyridin-3-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the presence and connectivity of the pyridine (B92270) core, the methyl group, the hydroxyl group, and the benzyloxy substituent.

In ¹H NMR, the spectrum would exhibit characteristic signals for each proton type. The methyl protons (CH ₃) would appear as a singlet, typically in the range of δ 2.2-2.4 ppm. The benzylic protons (-O-CH ₂-Ph) would also present as a singlet around δ 5.0-5.3 ppm. The aromatic protons of the benzyl (B1604629) group would show a multiplet between δ 7.2-7.5 ppm. The two protons on the pyridine ring would appear as distinct signals, their chemical shifts influenced by the surrounding substituents. The phenolic hydroxyl proton (-OH ) would be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show signals for the methyl carbon, the benzylic methylene (B1212753) carbon, the carbons of the phenyl ring, and the carbons of the substituted pyridine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the final structure and that of any synthetic intermediates. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry is crucial for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. The predicted molar mass for the compound (C₁₃H₁₃NO₂) is approximately 215.25 g/mol . chembk.com

High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). rsc.org This technique is essential for distinguishing the target compound from potential byproducts with the same nominal mass.

During synthesis, MS can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to monitor the consumption of reactants and the formation of intermediates and the final product. A key fragmentation pathway observed in the mass spectrum of this compound would likely involve the cleavage of the benzylic ether bond. This can result in a prominent fragment ion from the loss of a benzyl radical (C₇H₇•, m/z 91) or a neutral toluene (B28343) molecule, depending on the fragmentation mechanism. miamioh.edu

For quantitative studies, techniques like Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), offer high sensitivity and selectivity. By pre-selecting the precursor ion (the molecular ion of the compound) and a specific fragment ion, MRM allows for precise quantification even in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

IR spectroscopy is particularly useful for identifying key functional groups. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic groups would be just below 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the pyridine and benzene (B151609) rings. Strong bands corresponding to the C-O stretching of the ether and phenol (B47542) groups would be visible in the 1000-1250 cm⁻¹ range. nist.govresearchgate.net

Raman spectroscopy, while also probing vibrational modes, provides different selection rules. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring "breathing" modes of both the pyridine and benzene rings would yield strong and sharp signals, which are useful for structural confirmation. chemicalbook.com Changes in these vibrational frequencies during a reaction can be tracked to monitor the conversion of functional groups.

Table 2: Key Predicted Infrared (IR) Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Progress

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains multiple chromophores—the substituted pyridine ring and the benzene ring—which absorb UV light. The spectrum is expected to show characteristic absorption bands resulting from π→π* and n→π* transitions. researchgate.net

Typically, aromatic systems like benzene and pyridine exhibit strong π→π* transitions in the 250-280 nm region. The presence of substituents (hydroxyl, methyl, benzyloxy) on the pyridine ring will modulate the exact wavelength and intensity of these absorptions. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear as a shoulder on the more intense π→π* bands. researchgate.net

This technique is also a valuable tool for monitoring reaction progress, especially if the reactants, intermediates, and products have distinct absorption spectra. For instance, the formation of the conjugated pyridine system during synthesis could be followed by measuring the increase in absorbance at a characteristic wavelength over time.

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Derivatives

While NMR and MS can determine the constitution of a molecule, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis would reveal its exact conformation, including the relative orientation of the pyridine and benzene rings. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking between the aromatic rings. This information is critical for understanding the compound's packing in the solid state and its physical properties. Although no public crystal structure for this compound is currently available, analysis of related pyridinol and substituted pyrazole (B372694) structures demonstrates the power of this technique in confirming stereochemistry and intermolecular forces.

Table of Mentioned Compounds

Computational and Theoretical Chemical Studies of 6 Benzyloxy 5 Methylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure (HOMO-LUMO, Charge Distribution)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 6-(Benzyloxy)-5-methylpyridin-3-ol, these calculations, typically performed using methods like Density Functional Theory (DFT), reveal key aspects of its electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In a hypothetical study of this compound, the HOMO is predicted to be localized primarily on the pyridinol ring, specifically on the oxygen and nitrogen atoms and the pi-system of the ring. This suggests that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely distributed over the benzyloxy group and the pyridine (B92270) ring, indicating these as potential sites for nucleophilic attack.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, further elucidates its reactive nature. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the hydroxyl oxygen and the nitrogen atom of the pyridine ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

Density Functional Theory (DFT) has emerged as a powerful tool for investigating chemical reactivity and the energetics of reaction pathways. By employing various functionals, such as the widely used B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate global and local reactivity descriptors.

Table 2: Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.56 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.33 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.72 eV |

DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state geometries and the calculation of activation energy barriers. For instance, in a hypothetical study of its O-alkylation or N-alkylation, DFT could be used to compare the reaction barriers, thereby predicting the regioselectivity of the reaction. The lower the calculated energy barrier, the more favorable the reaction pathway.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact with their environment over time. For this compound, MD simulations can be employed to study its interactions with solvent molecules or its binding behavior within a biological target, such as an enzyme's active site.

These simulations model the movement of atoms based on a force field, which describes the potential energy of the system as a function of its atomic coordinates. By simulating the system for nanoseconds or even microseconds, it is possible to observe and analyze various intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

In a hypothetical MD simulation of this compound in a water box, one would expect to observe strong hydrogen bonding between the hydroxyl group of the pyridinol and surrounding water molecules. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor. The benzyloxy group, being more hydrophobic, would likely exhibit weaker interactions with water. Analysis of the radial distribution functions from the simulation can provide quantitative information about the structuring of the solvent around different parts of the molecule.

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from first principles, providing a powerful tool for the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) by determining the excitation energies and oscillator strengths of electronic transitions. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Data |

| UV-Vis (in silico) | λ_max ≈ 275 nm |

| IR (selected frequencies) | ν(O-H) ≈ 3450 cm⁻¹, ν(C=N) ≈ 1610 cm⁻¹ |

| ¹H NMR (selected shifts) | δ(OH) ≈ 9.5 ppm, δ(CH₂-O) ≈ 5.2 ppm |

Conformational Analysis and Tautomerism Studies

The flexibility of the benzyloxy group in this compound allows for multiple conformations. Conformational analysis, typically performed by systematically rotating the rotatable bonds and calculating the corresponding energy, can identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature.

Furthermore, pyridin-3-ol derivatives can exhibit tautomerism, existing in equilibrium with their corresponding zwitterionic pyridone forms. Computational studies can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. The inclusion of explicit or implicit solvent models is crucial in these calculations, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. For 3-hydroxypyridine (B118123) systems, the pyridinol form is generally favored in the gas phase and in nonpolar solvents, while the zwitterionic pyridone form can be stabilized in polar, protic solvents.

A computational investigation would likely reveal that the pyridinol tautomer of this compound is the more stable form under most conditions, but the presence of specific intermolecular interactions, such as hydrogen bonding in a crystalline state or in a polar solvent, could shift this equilibrium.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The pyridinol core of 6-(benzyloxy)-5-methylpyridin-3-ol is a fundamental structural unit in a vast array of heterocyclic compounds. The strategic placement of its functional groups allows for its potential use in the synthesis of fused heterocyclic systems. For instance, the hydroxyl and the benzyloxy groups can be chemically modified or cleaved to facilitate ring-forming reactions, leading to the creation of novel polycyclic structures.

While direct examples of using this compound are not prevalent in existing literature, the general reactivity of substituted pyridinols is well-established. For example, the synthesis of fused heterocycles often relies on the condensation and cyclization reactions of appropriately functionalized precursors. The hydroxyl group of a pyridinol can act as a nucleophile or be converted into a better leaving group, while the pyridine (B92270) nitrogen can participate in cyclization cascades. The presence of the methyl and benzyloxy groups can influence the regioselectivity of these reactions and the properties of the resulting fused systems. Research into the synthesis of fused pyridines and piperidines continually explores new strategies and starting materials for creating these complex structures. researchgate.net

Applications in the Construction of Natural Product Analogues

Natural products often feature complex heterocyclic cores, and the synthesis of their analogues is a critical area of medicinal chemistry research. Substituted pyridinols are valuable building blocks in this context. The core structure of this compound could potentially be incorporated into synthetic routes to generate analogues of alkaloids and other biologically active natural products.

The benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be removed at a later synthetic stage to reveal a reactive site for further elaboration. This strategy is common in the total synthesis of complex molecules. For example, in the synthesis of certain pyrimidine-based compounds with anti-HIV activity, benzyloxy groups are utilized to protect hydroxyl functions during key reaction steps. nih.gov Although not a direct application of this compound, this highlights the importance of the benzyloxy protecting group strategy in the synthesis of complex, biologically relevant molecules.

Development of Catalysts and Ligands Incorporating the Pyridinol Scaffold

The pyridine nitrogen atom, with its lone pair of electrons, is an excellent coordinating site for metal ions. This property makes pyridine-containing molecules valuable as ligands in catalysis. nih.gov The specific substituents on the pyridine ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Pyridinophane ligands, which are macrocyclic compounds containing one or more pyridine rings, are a well-studied class of ligands. tcu.edu The functionalization of the pyridine rings in these scaffolds can significantly impact the properties of the resulting metal complexes, which have applications as therapeutics and catalysts. tcu.edu While there is no specific mention of ligands derived directly from this compound, its structure provides a template for the design of new ligands. The hydroxyl group could be used as an anchoring point for further functionalization, and the methyl and benzyloxy groups would influence the steric environment around a coordinated metal center. The development of new pyridine-based ligands is an active area of research, with applications in a wide range of catalytic reactions, including cross-coupling reactions. acs.org

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The design of molecular cages and capsules is a key area of this field, with applications in molecular recognition, sensing, and catalysis. rsc.org The pyridine ring is a common component in the building blocks used to construct these assemblies due to its ability to participate in hydrogen bonding and metal coordination.

While there are no specific examples of this compound being used in supramolecular assemblies, its structural features make it a potential candidate for such applications. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can coordinate to metal ions. These interactions could be exploited to direct the self-assembly of discrete molecular cages or extended networks. The study of supramolecular radical cages, for instance, highlights the use of well-defined structures to encapsulate and stabilize reactive species. nih.gov

Precursor to Advanced Materials

The field of materials science is constantly seeking new molecular building blocks to create materials with novel properties. The polymerization of functional monomers is a common strategy for producing advanced materials. While research on the polymerization of pyridinol derivatives is not extensive, the polymerization of related compounds like poly(vinyl pyridine) and its quaternized derivatives has been studied. mdpi.com

The functional groups of this compound could potentially be modified to allow for its incorporation into polymeric structures. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting polymer would have pyridinol side chains, which could impart specific properties to the material, such as metal-coordinating abilities or pH-responsiveness.

Emerging Research Avenues and Future Perspectives for 6 Benzyloxy 5 Methylpyridin 3 Ol Chemistry

Development of Novel Synthetic Methodologies

The development of efficient and flexible synthetic routes to polysubstituted pyridinols is a cornerstone of modern organic chemistry. While specific high-yield syntheses for 6-(benzyloxy)-5-methylpyridin-3-ol are not extensively documented in publicly available literature, emerging methodologies for the de novo construction of the 3-hydroxypyridine (B118123) core offer significant promise.

One such innovative approach involves the "anti-Wacker"-type cyclization. mdpi.com This method allows for the preparation of polysubstituted 3-hydroxypyridines from readily available starting materials like amino acids, propargyl alcohols, and arylboronic acids. mdpi.com The key step is a palladium(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com Subsequent oxidation and elimination steps yield the desired 3-hydroxypyridine core. mdpi.com This strategy's modularity could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.

Furthermore, the synthesis of structurally related 6-alkoxy-5-aryl-3-pyridinecarboxamides has been reported, offering insights into the construction of the substituted pyridine (B92270) ring. researchgate.netnih.gov These syntheses often involve multi-step sequences starting from commercially available pyridinol precursors. researchgate.net Adapting these routes by introducing a methyl group at the 5-position and a benzyloxy group at the 6-position could provide a viable pathway to the target molecule.

Catalytic methods are also at the forefront of pyridine synthesis. acsgcipr.org The use of transition metal catalysts, such as those based on ruthenium or rhodium, can facilitate cycloaddition reactions that are otherwise thermally disfavored, providing convergent and atom-efficient pathways to pyridine rings. acsgcipr.org The development of novel catalysts, including magnetically separable heterogeneous catalysts, is also enabling more efficient and environmentally friendly syntheses of pyridine derivatives. nih.govnih.gov

| Synthetic Approach | Key Features | Potential Applicability to this compound |

| "Anti-Wacker"-Type Cyclization | Convergent; builds the 3-hydroxypyridine core from simple precursors. | High, through judicious choice of starting materials. |

| Routes to 6-Alkoxy-5-aryl-3-pyridinecarboxamides | Demonstrates methods for introducing substituents on the pyridine ring. | Moderate, would require adaptation for the specific substitution pattern. |

| Transition Metal-Catalyzed Cycloadditions | Atom-economical and efficient for forming the pyridine ring. | High, could be designed for the specific target. |

| Heterogeneous Catalysis | Catalyst recyclability and simplified work-up procedures. | High, for developing sustainable synthetic processes. |

Exploration of Unconventional Reactivity Modes

The reactivity of the 3-hydroxypyridine scaffold is rich and varied, offering multiple avenues for derivatization. The presence of both a hydroxyl group and a pyridine nitrogen atom allows for a range of reactions, including electrophilic substitution and modifications at the nitrogen atom.

Studies on 3-hydroxypyridine and its substituted analogs have shown that they can undergo nitration to yield dinitro or trinitro derivatives, depending on the reaction conditions. osi.lv This highlights the susceptibility of the ring to electrophilic attack, a reactivity mode that could be explored for the functionalization of this compound. Furthermore, 3-hydroxypyridines can react as oxygen nucleophiles, for instance, with electrophiles like 1-chloro-2,4,6-trinitrobenzene. researchgate.net

A particularly exciting area of emerging research is the direct C-H functionalization of pyridines. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to derivatization. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, significant progress has been made in developing catalytic systems for the regioselective functionalization of various positions on the pyridine ring. nih.govresearchgate.netchemrxiv.org The development of methods for the selective C-H activation of the 2-, 4-, or even the typically less reactive positions of the this compound core would open up new avenues for creating novel derivatives. For instance, iridium-catalyzed borylation has been shown to be effective for the C3-functionalization of pyridines, driven by steric factors. nih.gov

Computational Design of New Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. For this compound, computational methods can be employed to predict the electronic, steric, and pharmacokinetic properties of its derivatives, thereby guiding synthetic efforts towards compounds with enhanced activity or desired characteristics.

Molecular modeling studies on other pyridine derivatives have demonstrated the power of this approach. For example, in the development of anticoagulant pyridine derivatives, molecular docking was used to predict the binding of compounds to the active site of thrombin, with a good correlation observed between computational scores and experimental activity. nih.gov Such studies can help in identifying key structural features required for biological activity and can guide the design of new derivatives with improved potency. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net These parameters are crucial for understanding the reactivity of a molecule and its potential as an electronic material. researchgate.net By calculating these properties for virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with specific electronic characteristics.

| Computational Method | Application | Relevance to this compound |

| Molecular Docking | Predicting binding affinity to biological targets. | Design of new bioactive derivatives. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties (HOMO, LUMO, etc.). | Predicting reactivity and suitability for electronic applications. researchgate.netresearchgate.net |

| Machine Learning | Predicting pharmacokinetic parameters. | Optimizing the drug-like properties of derivatives. acs.org |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of speed, efficiency, safety, and scalability. researchgate.netrsc.org The integration of these technologies into the synthesis and derivatization of this compound could significantly accelerate the discovery of new compounds with interesting properties.

Autonomous self-optimizing flow systems have been successfully employed for the rapid optimization of reaction conditions for the synthesis of pyridine-oxazoline (PyOX) ligands. researchgate.netrsc.org These systems can autonomously explore a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for a given transformation in a fraction of the time required for traditional batch optimization. This approach could be applied to the synthesis of this compound and its derivatives, enabling the rapid development of robust and high-yielding synthetic protocols.

Furthermore, automated platforms can be used to generate libraries of derivatives for high-throughput screening. By combining flow chemistry with automated liquid handling and purification systems, it is possible to synthesize and purify a large number of compounds in a short period, facilitating the exploration of structure-activity relationships.

Potential for Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. nih.govresearchgate.net The synthesis of this compound and its derivatives can benefit from the adoption of these principles.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The use of microwave irradiation could be explored for various steps in the synthesis of this compound.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are another key strategy in green synthesis. rasayanjournal.co.in Developing an MCR for the synthesis of the this compound scaffold would be a highly efficient and atom-economical approach.

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govukri.org The hydroxylation of pyridine derivatives using whole bacterial cells has been demonstrated, suggesting the potential for developing biocatalytic routes to 3-hydroxypyridines. nih.gov Exploring enzymatic or microbial transformations for the synthesis of this compound could lead to more sustainable and efficient processes.

| Green Chemistry Approach | Key Benefits | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. | Key steps in the synthesis of the target compound. nih.gov |

| Multicomponent Reactions | High atom economy, simplified procedures. | One-pot synthesis of the core scaffold. rasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions. | Hydroxylation and other functional group interconversions. nih.gov |

| Use of Green Solvents and Catalysts | Reduced environmental impact. | Throughout the synthetic sequence. nih.govresearchgate.net |

Q & A

Q. What computational methods validate the electronic effects of substituents on this compound’s reactivity?

- Answer: Perform DFT calculations (Gaussian 09) to map electrostatic potentials (ESP) and Fukui indices. Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry). Solvent models (e.g., CPCM) refine predictions of nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.